molecular formula C15H9FN4O3S B2447011 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide CAS No. 1333795-63-3

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide

Cat. No.: B2447011
CAS No.: 1333795-63-3
M. Wt: 344.32
InChI Key: UPFHEJRTGXWTNW-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a complex organic compound that features a combination of fluorine, nitrophenyl, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Nitrophenyl Group Introduction: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with a mixture of concentrated nitric and sulfuric acids.

    Fluorinated Pyridine Carboxamide Attachment: The final step involves coupling the thiazole-nitrophenyl intermediate with a fluorinated pyridine carboxylic acid derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over palladium on carbon (Pd/C).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of pyridine.

    2-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    2-fluoro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide: Similar structure but with a different position of the nitro group on the phenyl ring.

Uniqueness

The uniqueness of 2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-fluoro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN4O3S/c16-13-7-10(4-5-17-13)14(21)19-15-18-12(8-24-15)9-2-1-3-11(6-9)20(22)23/h1-8H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFHEJRTGXWTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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